2,5-Dimethylstyrene

Descripción general

Descripción

2,5-Dimethylstyrene (2,5-DMS) is an aromatic hydrocarbon derived from styrene . It is a colorless liquid with a pungent odor, known for its flammability . This versatile compound finds extensive use in the production of polymers, plastics, resins, synthetic rubber, adhesives, coatings, cosmetics, and perfumes .

Molecular Structure Analysis

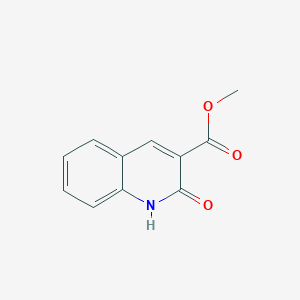

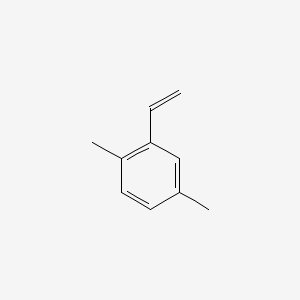

The molecular formula of 2,5-Dimethylstyrene is C10H12 . The molecular weight is 132.2 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2,5-Dimethylstyrene molecule .Physical And Chemical Properties Analysis

2,5-Dimethylstyrene has a density of 0.904 g/mL at 25 °C (lit.) . Its boiling point is 71-72 °C/10 mm Hg (lit.) , and its melting point is -35 °C (lit.) . The flash point is 147 °F .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Preparation and Structural Analysis : Improved methods for preparing 2,6-dimethylstyrene and its derivatives have been documented. These compounds, characterized by X-ray analyses, display significant lithiation NMR shifts due to charge delocalization from the sp2-carbanionic center (Knorr et al., 1997).

- Polymer Synthesis : Methylated poly(vinylhydroquinones) were synthesized using 2,5-dimethoxy-3,6-dimethylstyrene and other derivatives, aimed at creating redox polymers with enhanced stability against oxidation (Kun & Cassidy, 1962).

Applications in Biofuels and Energy

- Biofuel Research : Studies on 2,5-dimethylfuran, a compound related to 2,5-dimethylstyrene, have focused on its potential as a biofuel. Its behavior during pyrolysis and oxidation, crucial for automotive applications, has been extensively analyzed (Alexandrino et al., 2015).

- Combustion Characteristics : The combustion behavior of 2,5-dimethylfuran and its blends with other fuels, relevant to its use in engines, has been investigated to understand its suitability as an alternative fuel (Wu et al., 2012).

Biotechnological and Pharmaceutical Applications

- Biotechnological Production : The use of genetically engineered Escherichia coli for the high-yield production of 2,5-dimethylpyrazine, a pharmaceutical intermediate, has been demonstrated. This approach offers a more environmentally friendly alternative to conventional chemical synthesis (Yang et al., 2021).

Material Science Applications

- Polymer Solubility Studies : Research on the solubility properties of various polymethylstyrenes, including 2,5-dimethylstyrene, has provided insights into the influence of monomer units and solvent polarity on polymer behavior (Eskin et al., 1975).

- Resist Material in Electronics : Copolymers of 2,4-dimethylstyrene have been synthesized for use as electron-beam resists in electronics, showcasing the applicability of methylstyrene derivatives in advanced material science (Tate et al., 1999).

Mecanismo De Acción

Target of Action

As an aromatic hydrocarbon, 2,5-dimethylstyrene exhibits the capability to form stable non-covalent interactions with other molecules .

Mode of Action

It’s known that aromatic hydrocarbons like 2,5-dimethylstyrene can interact with various biological molecules through non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Aromatic hydrocarbons can potentially interact with a wide range of biochemical pathways due to their ability to form non-covalent interactions with various biological molecules .

Pharmacokinetics

The properties of similar aromatic hydrocarbons suggest that 2,5-dimethylstyrene could be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted .

Result of Action

It’s known that aromatic hydrocarbons can cause changes at the molecular and cellular level due to their interactions with various biological molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethylstyrene. For instance, the presence of other chemicals, temperature, pH, and the specific biological environment can affect how 2,5-Dimethylstyrene interacts with its targets .

Safety and Hazards

2,5-Dimethylstyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Propiedades

IUPAC Name |

2-ethenyl-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWWINQJTZYDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34031-72-6 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34031-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6074702 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Dimethylstyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,5-Dimethylstyrene | |

CAS RN |

2039-89-6 | |

| Record name | 2,5-Dimethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-ethenyl-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM6P5K8CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of methyl groups in 2,5-dimethylstyrene affect its polymerization behavior compared to styrene?

A1: Research indicates that while the methyl groups in 2,5-dimethylstyrene exert a positive inductive effect, potentially increasing electron density in the vinyl group and promoting polymerization, steric hindrance plays a more dominant role. [, ] The two methyl groups flanking the vinyl group hinder its accessibility, making both homopolymerization and copolymerization with other monomers like styrene less favorable compared to styrene itself or even mono-methyl substituted styrenes. [, ] This effect is further exacerbated in the case of 2,4,6-trimethylstyrene, where the additional methyl group increases steric hindrance. []

Q2: Can 2,5-dimethylstyrene form syndiotactic polymers?

A2: Unlike styrene which readily forms syndiotactic polymers with specific catalytic systems, 2,5-dimethylstyrene exhibits inhibited homopolymerization, and its copolymerization with styrene yields products with reduced stereoregularity. [] This suggests that the presence of methyl groups in the 2 and 5 positions disrupts the regular arrangement required for syndiotactic polymer formation.

Q3: How do the fluorescence properties of poly(2,5-dimethylstyrene) differ from other halogenated polystyrenes?

A3: Studies on the fluorescence of halogenated polystyrenes show that while the position of the excimer band and the ratio of excimer to monomer fluorescence intensities vary depending on the halogen substituent, poly(2,5-dimethylstyrene) exhibits unique behavior. [] Unlike halogenated polystyrenes where electronic effects of the substituents play a significant role, the fluorescence behavior of poly(2,5-dimethylstyrene) is primarily governed by conformational preferences, particularly the steric interactions influencing the face-to-face stacking of aromatic rings in the polymer chain. []

Q4: Has 2,5-dimethylstyrene been utilized in the development of encoded microspheres?

A4: Yes, 2,5-dimethylstyrene has been successfully incorporated into the synthesis of spectroscopically encoded microspheres for potential biosensing applications. [, ] Researchers synthesized barcoded resins by dispersion polymerization using a combination of styrene monomers, including 2,5-dimethylstyrene. These resins were then functionalized to enable antibody conjugation for antigen detection. [] Each resin exhibited unique Raman and infrared spectral signatures, allowing for their identification in a multiplex assay format. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.